2-Methyl-6-(phenylselanyl)hex-5-en-3-ol
Description
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is an organoselenium compound featuring a tertiary alcohol group at position 3, a methyl group at position 2, and a phenylselanyl substituent at position 6. The double bond between carbons 5 and 6 introduces structural rigidity, while the selenium atom confers unique electronic and reactive properties.
Properties
CAS No. |
85363-36-6 |
|---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-methyl-6-phenylselanylhex-5-en-3-ol |
InChI |
InChI=1S/C13H18OSe/c1-11(2)13(14)9-6-10-15-12-7-4-3-5-8-12/h3-8,10-11,13-14H,9H2,1-2H3 |
InChI Key |
NTDPTZCWTBLMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol typically involves the introduction of the phenylselanyl group to a suitable precursor. One common method is the reaction of 2-methyl-5-hexen-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Alkenes and selenoxides.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the phenylselanyl group.
Scientific Research Applications
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their antioxidant properties and potential use in cancer therapy.
Industry: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and materials science.
Mechanism of Action
The mechanism by which 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol exerts its effects involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can influence cellular processes. The phenylselanyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Alcohol-containing compounds
-
- Structure : Lacks the phenylselanyl group and double bond.
- Properties : Higher volatility due to the absence of selenium and unsaturated bonds. ADMET predictions () suggest moderate bioavailability but lower metabolic stability compared to selenium analogs.
- Applications : Primarily used in fragrance and flavor industries due to its low molecular weight and volatility.
- Properties: Increased hydrophobicity from the isopropyl group enhances lipid solubility. The absence of selenium reduces toxicity concerns but limits redox activity.
Selenium vs. Sulfur Analogues
Structural Isomers and Positional Variants
- 5-Methyl-6-(phenylselanyl)hex-4-en-3-ol (hypothetical isomer):
- Structure : Double bond shifted to position 4–5.
- Impact : Altered conjugation may reduce resonance stabilization of the selenium moiety, affecting reactivity in cross-coupling reactions.
Physicochemical Properties
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